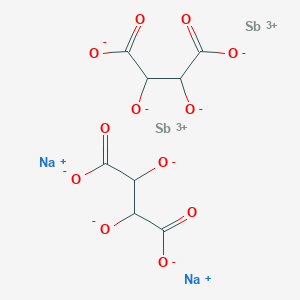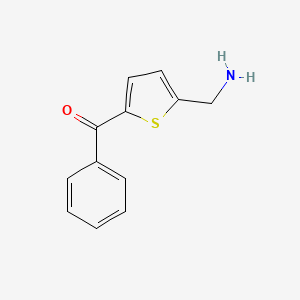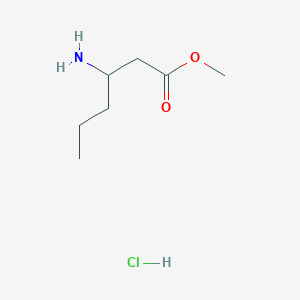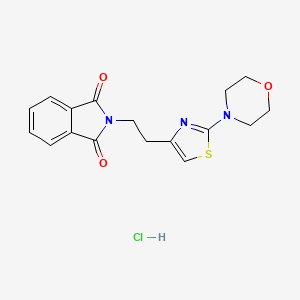
Sodium antimonyl L-tartrate
Descripción general
Descripción
Sodium antimonyl L-tartrate is a white powder and an organometallic reagent with anti-infective properties . It is generally recognized as safe (GRAS) as a direct human food ingredient .
Molecular Structure Analysis
The molecular formula of Sodium antimonyl L-tartrate is C8H4Na2O12Sb2 . The InChI code is 1S/2C4H4O6.2Na.2Sb/c25-1(3(7)8)2(6)4(9)10;;;;/h21-2H, (H,7,8)(H,9,10);;;;/q2*-2;2*+1;2*+3/p-4 .Physical And Chemical Properties Analysis
Sodium antimonyl L-tartrate is a white powder . It is soluble in 1.5 parts water and practically insoluble in 90% alcohol . Aqueous solutions are slightly acidic to litmus .Aplicaciones Científicas De Investigación
- Sodium antimonyl L-tartrate is employed in bioprocessing and cell culture applications. It serves as a buffer in molecular biology experiments and cell culture media . Its stability and compatibility with biological systems make it valuable for maintaining optimal pH conditions during cell growth and protein expression.
- Sodium antimonyl L-tartrate is a common primary standard for Karl Fischer titration. This technique measures water content in various samples, including pharmaceuticals, chemicals, and food products. The compound’s precise water content determination is crucial for quality control and research purposes .
Bioprocessing and Cell Culture
Water Content Determination (Karl Fischer Titration)
Safety and Hazards
Mecanismo De Acción
Target of Action
Sodium Antimonyl L-Tartrate primarily targets parasitic organisms, particularly those responsible for diseases like schistosomiasis and leishmaniasis . The compound interacts with the biological processes of these parasites, disrupting their life cycle and ultimately leading to their elimination.
Mode of Action
It is believed to inhibit glycolysis and fatty acid oxidation, crucial processes for the survival and reproduction of the parasites .
Biochemical Pathways
Sodium Antimonyl L-Tartrate affects several biochemical pathways within the targeted parasites. By inhibiting glycolysis and fatty acid oxidation, the compound disrupts the energy production of the parasites, leading to their death . Additionally, the compound may also interfere with the synthesis of nucleic acids, further hindering the growth and reproduction of the parasites .
Pharmacokinetics
It is known that the compound is administered intravenously, suggesting that it has high bioavailability .
Result of Action
The primary result of Sodium Antimonyl L-Tartrate’s action is the elimination of the targeted parasites from the host organism. By disrupting the parasites’ energy metabolism and inhibiting their growth and reproduction, the compound effectively eradicates the parasites, leading to the resolution of the associated diseases .
Action Environment
The action of Sodium Antimonyl L-Tartrate can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound. Moreover, the presence of other substances, such as certain drugs or food components, may interact with the compound and alter its efficacy .
Propiedades
IUPAC Name |
disodium;antimony(3+);2,3-dioxidobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H4O6.2Na.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;/h2*1-2H,(H,7,8)(H,9,10);;;;/q2*-2;2*+1;2*+3/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVPADYOEPQJSP-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[Na+].[Na+].[Sb+3].[Sb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Na2O12Sb2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956042 | |
| Record name | Antimony(3+) sodium 2,3-dioxidobutanedioate (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34521-09-0 | |
| Record name | Antimony(3+) sodium 2,3-dioxidobutanedioate (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of sodium antimonyl L-tartrate in the research on metallo-cyclophanes?
A1: Sodium antimonyl L-tartrate acts as a chiral resolving agent for metallo-cyclophanes. [] These metallo-cyclophanes can exist in two conformations: helical and bridging non-helical. The research shows that sodium antimonyl L-tartrate can effectively separate these two conformations, as evidenced by circular dichroism (CD), nuclear magnetic resonance (NMR), and X-ray crystallography. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-chloro-3-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1470870.png)


![1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1470878.png)




![Methyl 3-[(piperidin-2-ylmethyl)sulfonyl]propanoate hydrochloride](/img/structure/B1470887.png)
![Methyl 3-[(pyrrolidin-2-ylmethyl)sulfanyl]propanoate hydrochloride](/img/structure/B1470888.png)
![2-Phenyl-5-[(pyrrolidin-2-ylmethyl)sulfanyl]-1,3,4-oxadiazole hydrochloride](/img/structure/B1470889.png)
![(4-Methoxyphenyl)[4-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1470891.png)

![Methyl 3-[5-oxo-4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-2-yl]propanoate](/img/structure/B1470893.png)